

Physical and chemical characteristics of Laureth-3 carboxylic acid

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An In-depth Technical Guide to Laureth-3 Carboxylic Acid

Abstract

Laureth-3 Carboxylic Acid is a versatile anionic surfactant belonging to the alkyl ether carboxylic acid family. It is synthesized from lauryl alcohol, a fatty alcohol derived from sources like coconut oil.[1] Its molecular structure, featuring a lipophilic alkyl chain and a short hydrophilic polyoxyethylene chain terminated with a carboxylic acid group, imparts valuable emulsifying, cleansing, and solubilizing properties.[2] This guide provides a comprehensive overview of the core physical and chemical characteristics of Laureth-3 Carboxylic Acid, details its synthesis and mechanism of action, and outlines key experimental protocols for its analysis, targeting researchers, scientists, and formulation professionals.

Physical and Chemical Characteristics

Laureth-3 Carboxylic Acid is characterized by its dual hydrophilic and lipophilic nature, making it an effective surface-active agent. Its properties are influenced by its relatively short ethoxylated chain and the terminal carboxyl group.

Data Presentation

The key quantitative physical and chemical properties of **Laureth-3 Carboxylic Acid** are summarized in the table below.



Property	Value	Units	Conditions	Source(s)
Molecular Formula	C18H36O5	-	-	[2][3]
Molecular Weight	~332.5	g/mol	Computed	[2]
INCI Name	Laureth-3 Carboxylic Acid	-	-	[2]
CAS Number	20858-24-6	-	-	[2]
Appearance	Clear liquid or paste, may haze when chilled	-	20-25 °C	[4][5]
Density	~0.93	g/cm³	25 °C	[4]
Solubility	Poorly soluble in water; Soluble in oils and alcohols	-	Room Temp	[1][4][5]
pH (1% aq. solution)	5.0 - 6.5 (Slightly acidic to neutral)	-	-	[4][5]
HLB Value	~7.8 - 8.0	-	Calculated	[1][4][5]

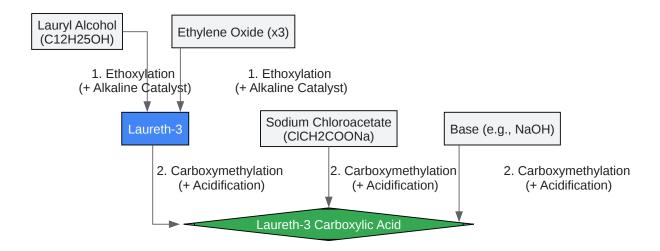
Synthesis Pathway

The industrial synthesis of **Laureth-3 Carboxylic Acid** is typically a two-step process. First, a fatty alcohol is ethoxylated. Second, the terminal hydroxyl group of the resulting alcohol ethoxylate is converted into a carboxylic acid.

- Ethoxylation: Lauryl alcohol (dodecanol), a C12 fatty alcohol, is reacted with ethylene oxide in the presence of an alkaline catalyst like potassium hydroxide (KOH). The numerical designation '3' in Laureth-3 indicates an average of three repeating ethylene oxide units are added to the lauryl alcohol backbone.[1][6]
- Carboxymethylation: The resulting Laureth-3 is then reacted with sodium chloroacetate in the presence of a strong base (e.g., sodium hydroxide) to form the sodium salt of the carboxylic



acid. This reaction, a type of Williamson ether synthesis, attaches a carboxymethyl group to the terminal oxygen atom. The final product is obtained after acidification.



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Caption: Synthesis of Laureth-3 Carboxylic Acid.

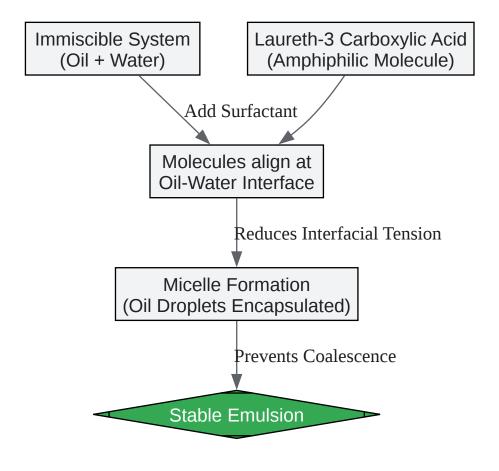
Mechanism of Action: Emulsification

As a surfactant, **Laureth-3 Carboxylic Acid** reduces the surface tension between two immiscible phases, such as oil and water, allowing them to form a stable mixture known as an emulsion. This is achieved through its amphiphilic structure:

- Lipophilic (Hydrophobic) Tail: The C12 alkyl chain ("lauryl") is nonpolar and has a strong affinity for oils and fats.
- Hydrophilic (Lipophobic) Head: The polyoxyethylene chain and the terminal carboxyl group are polar and readily interact with water molecules.

When added to an oil and water mixture, the surfactant molecules align themselves at the oil-water interface. The lipophilic tails penetrate the oil droplets while the hydrophilic heads remain in the surrounding water phase. This arrangement forms a protective layer around the oil droplets, preventing them from coalescing and stabilizing the emulsion.





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Caption: Logical workflow of surfactant-mediated emulsification.

Experimental Protocols

The characterization of **Laureth-3 Carboxylic Acid** involves determining its key physical and chemical parameters. The following sections describe generalized methodologies for these assessments.

Determination of Acid Value

The acid value is a measure of the free carboxylic acids present and is defined as the milligrams of potassium hydroxide (KOH) required to neutralize the free acids in one gram of the sample. A direct titration method is commonly used.

- Principle: The sample is dissolved in a suitable solvent and titrated with a standardized solution of potassium hydroxide (KOH) to a phenolphthalein endpoint.
- Apparatus: Analytical balance, 250 mL conical flask, 50 mL burette.



· Reagents:

- Titration Solvent: A mixture of ethanol and diethyl ether (1:1 v/v), neutralized to the phenolphthalein endpoint.
- Standard Potassium Hydroxide (0.1 M): Standardized alcoholic KOH solution.
- Phenolphthalein Indicator: 1% solution in 95% ethanol.

Procedure:

- Accurately weigh approximately 2-5 g of the Laureth-3 Carboxylic Acid sample into a conical flask.
- Add 50 mL of the neutralized titration solvent and swirl to dissolve the sample. Gentle warming may be necessary.
- Add 2-3 drops of phenolphthalein indicator.
- Titrate the solution with standardized 0.1 M KOH, swirling constantly, until a faint pink color persists for at least 30 seconds.
- Record the volume of KOH solution used.
- Perform a blank titration using only the titration solvent and indicator.
- Calculation: Acid Value = ((V_s V_b) * M * 56.1) / W
 - V s = Volume of KOH used for the sample (mL)
 - V b = Volume of KOH used for the blank (mL)
 - M = Molarity of the KOH solution (mol/L)
 - 56.1 = Molar mass of KOH (g/mol)
 - W = Weight of the sample (g)



Determination of pH (1% Aqueous Solution)

This protocol measures the pH of a dilute solution of the surfactant to assess its acidity or alkalinity.

- Principle: A calibrated pH meter is used to measure the hydrogen ion activity in a 1% by weight solution of the surfactant in deionized water.
- Apparatus: Calibrated pH meter with a suitable electrode (e.g., METTLER TOLEDO InLab Pure Pro-ISM), beakers, analytical balance.[7]
- Reagents:
 - Deionized water.
 - Standard pH buffer solutions (e.g., pH 4.0, 7.0, 10.0).
- Procedure:
 - Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffer solutions that bracket the expected pH range.
 - Prepare a 1% (w/w) solution by accurately weighing 1.0 g of Laureth-3 Carboxylic Acid into a beaker and adding 99.0 g of deionized water.
 - Stir the solution until the sample is fully dissolved or homogeneously dispersed.
 - Immerse the pH electrode in the solution, ensuring the bulb is fully covered.
 - Allow the reading to stabilize and record the pH value.

Analytical Workflow for Purity and Identification via HPLC

High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of **Laureth-3 Carboxylic Acid** and separate it from related substances, such as unreacted starting materials or byproducts.

Foundational & Exploratory

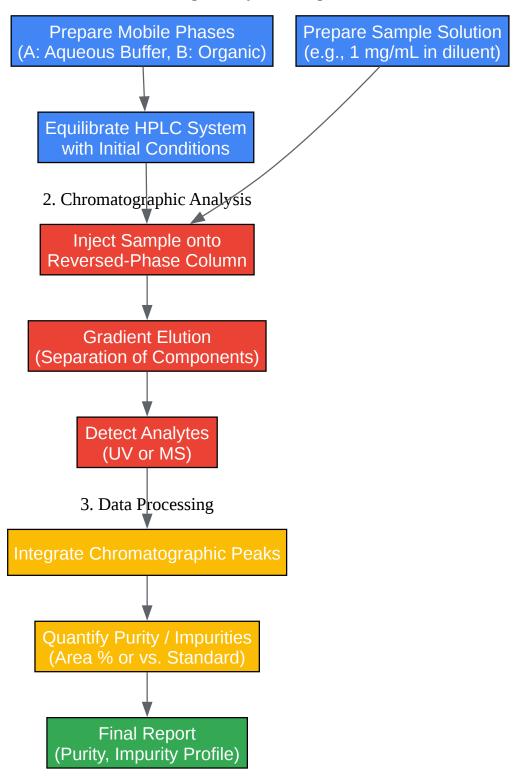




- Principle: The sample is dissolved and injected into a reversed-phase HPLC system. The
 components are separated based on their differential partitioning between the mobile phase
 and the stationary phase. Detection is typically performed using a UV detector or mass
 spectrometer (LC-MS).
- Methodology: The following outlines a general workflow for developing an HPLC method.
 - Column Selection: A C8 or C18 reversed-phase column is typically suitable for separating molecules of this polarity.
 - Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at an acidic pH to suppress ionization of the carboxyl group) and an organic solvent (e.g., acetonitrile or methanol) is common.
 - Sample Preparation: Accurately weigh the sample and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
 - Detection: A UV detector set at a low wavelength (e.g., 210-220 nm) where the carboxyl group absorbs, or a mass spectrometer for more definitive identification, can be used.[8]
 - Validation: The method should be validated for specificity, linearity, accuracy, and precision as per relevant guidelines (e.g., ICH Q2).[9][10]



1. Sample & System Preparation



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Caption: General experimental workflow for HPLC analysis.



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